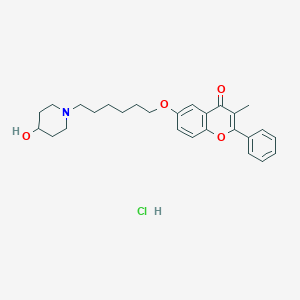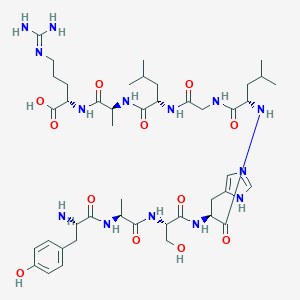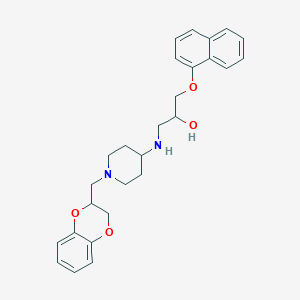
Bpanp
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bpanp is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much investigation. In
Wirkmechanismus
The mechanism of action of Bpanp is not fully understood, but it is believed to act as an antioxidant and anti-inflammatory agent. It has been shown to scavenge free radicals and reduce oxidative stress, which can lead to cell damage and death. Additionally, Bpanp has been shown to inhibit the production of pro-inflammatory cytokines and enzymes, which can contribute to the development of chronic inflammation.
Biochemische Und Physiologische Effekte
Bpanp has been found to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, protect against DNA damage, and improve mitochondrial function. Additionally, Bpanp has been shown to have anti-cancer properties, as well as the ability to protect against neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Bpanp in lab experiments is its ability to scavenge free radicals and reduce oxidative stress, which can be useful in studying the effects of oxidative stress on cells and tissues. However, one limitation of using Bpanp is its potential toxicity, which can vary depending on the concentration and duration of exposure.
Zukünftige Richtungen
For research include investigating its potential as an anti-cancer agent and further understanding its mechanism of action.
Synthesemethoden
The synthesis of Bpanp involves a multi-step process that begins with the reaction of benzaldehyde with nitroethane to produce nitrostyrene. This intermediate is then reduced using a reducing agent such as zinc or iron to produce the final product, Bpanp. The purity of the compound can be improved through recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
Bpanp has been used in a variety of scientific research applications, including studies on the effects of oxidative stress, inflammation, and apoptosis. It has also been investigated for its potential as an anti-cancer agent, as well as its ability to protect against neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
131184-64-0 |
|---|---|
Produktname |
Bpanp |
Molekularformel |
C27H32N2O4 |
Molekulargewicht |
448.6 g/mol |
IUPAC-Name |
1-[[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)piperidin-4-yl]amino]-3-naphthalen-1-yloxypropan-2-ol |
InChI |
InChI=1S/C27H32N2O4/c30-22(18-31-25-11-5-7-20-6-1-2-8-24(20)25)16-28-21-12-14-29(15-13-21)17-23-19-32-26-9-3-4-10-27(26)33-23/h1-11,21-23,28,30H,12-19H2 |
InChI-Schlüssel |
HOEMMUQEOHEDHC-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1NCC(COC2=CC=CC3=CC=CC=C32)O)CC4COC5=CC=CC=C5O4 |
Kanonische SMILES |
C1CN(CCC1NCC(COC2=CC=CC3=CC=CC=C32)O)CC4COC5=CC=CC=C5O4 |
Synonyme |
1-(1-(2-benzodioxanylmethyl)-4-piperidiyl)amino-3-(1-naphthoxy)-2-propanol 1-(1-(2-benzodioxanylmethyl)-4-piperidiyl)amino-3-(1-naphthoxy)-2-propanol, (R-(R*,S*))-isomer 1-(1-(2-benzodioxanylmethyl)-4-piperidiyl)amino-3-(1-naphthoxy)-2-propanol, (S-(R*,R*))-isomer 1-(1-(2-benzodioxanylmethyl)-4-piperidiyl)amino-3-(1-naphthoxy)-2-propanol, (S-(R*,S*))-isomer BPANP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



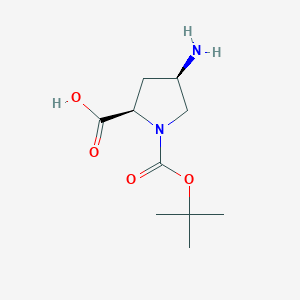
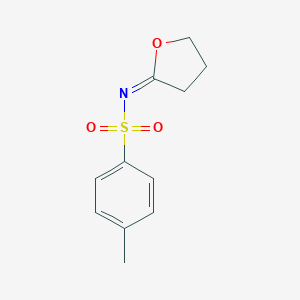
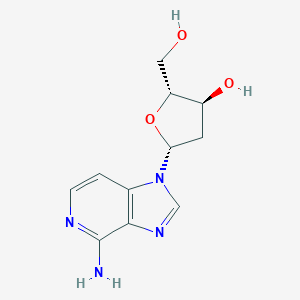
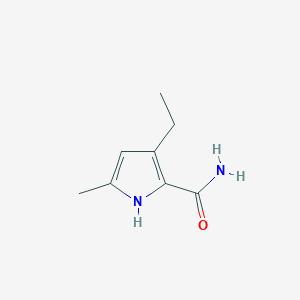
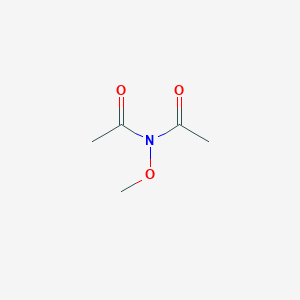
![(4S)-4-[(1R)-2-Azido-1-(benzyloxy)ethyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B163874.png)
![1-Nitro-7-oxabicyclo[4.1.0]hept-2-ene](/img/structure/B163880.png)
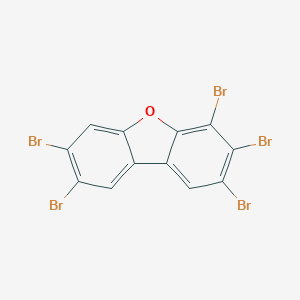
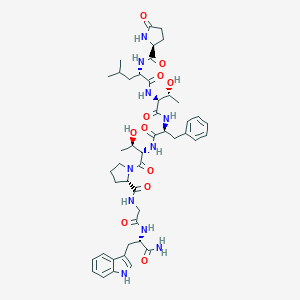
![1,4-Dioxa-8,9-diazaspiro[4.6]undec-8-ene](/img/structure/B163888.png)
